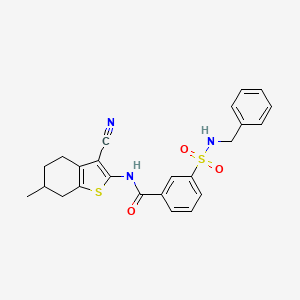
1-(2-METHOXYPHENYL)-4-(4,5,6,7-TETRAHYDRO-2-BENZOTHIOPHENE-1-CARBONYL)PIPERAZINE
Vue d'ensemble
Description
1-(2-METHOXYPHENYL)-4-(4,5,6,7-TETRAHYDRO-2-BENZOTHIOPHENE-1-CARBONYL)PIPERAZINE is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a methoxyphenyl group, a tetrahydrobenzothienylcarbonyl group, and a piperazine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-METHOXYPHENYL)-4-(4,5,6,7-TETRAHYDRO-2-BENZOTHIOPHENE-1-CARBONYL)PIPERAZINE typically involves multiple steps:
-
Formation of the Methoxyphenyl Intermediate: : The initial step involves the preparation of the 2-methoxyphenyl intermediate. This can be achieved through the methylation of phenol using dimethyl sulfate or methyl iodide in the presence of a base such as sodium hydroxide.
-
Synthesis of the Tetrahydrobenzothienylcarbonyl Intermediate: : The next step involves the synthesis of the tetrahydrobenzothienylcarbonyl intermediate. This can be accomplished through the cyclization of a suitable precursor, such as 2-mercaptobenzoic acid, followed by reduction to form the tetrahydrobenzothienyl group.
-
Coupling Reaction: : The final step involves the coupling of the two intermediates with piperazine. This can be achieved through a nucleophilic substitution reaction, where the piperazine ring attacks the carbonyl carbon of the tetrahydrobenzothienylcarbonyl intermediate, followed by the addition of the methoxyphenyl group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This can include the use of high-pressure reactors, advanced catalysts, and continuous flow processes to enhance reaction efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
1-(2-METHOXYPHENYL)-4-(4,5,6,7-TETRAHYDRO-2-BENZOTHIOPHENE-1-CARBONYL)PIPERAZINE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to convert carbonyl groups to alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Ammonia or primary amines in the presence of a base.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Amino derivatives.
Applications De Recherche Scientifique
1-(2-METHOXYPHENYL)-4-(4,5,6,7-TETRAHYDRO-2-BENZOTHIOPHENE-1-CARBONYL)PIPERAZINE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of novel materials and chemical processes.
Mécanisme D'action
The mechanism of action of 1-(2-METHOXYPHENYL)-4-(4,5,6,7-TETRAHYDRO-2-BENZOTHIOPHENE-1-CARBONYL)PIPERAZINE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(2-methoxyphenyl)-4-(4,5,6,7-tetrahydro-2-benzothien-1-ylcarbonyl)piperidine: Similar structure but with a piperidine ring instead of piperazine.
1-(2-methoxyphenyl)-4-(4,5,6,7-tetrahydro-2-benzothien-1-ylcarbonyl)morpholine: Similar structure but with a morpholine ring instead of piperazine.
Uniqueness
1-(2-METHOXYPHENYL)-4-(4,5,6,7-TETRAHYDRO-2-BENZOTHIOPHENE-1-CARBONYL)PIPERAZINE is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties
Propriétés
IUPAC Name |
[4-(2-methoxyphenyl)piperazin-1-yl]-(4,5,6,7-tetrahydro-2-benzothiophen-1-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O2S/c1-24-18-9-5-4-8-17(18)21-10-12-22(13-11-21)20(23)19-16-7-3-2-6-15(16)14-25-19/h4-5,8-9,14H,2-3,6-7,10-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXTWPGLFTZFSPY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)C(=O)C3=C4CCCCC4=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-{2,8-DIMETHYL-1H,2H,3H,4H,4AH,5H,9BH-PYRIDO[4,3-B]INDOL-5-YL}-2-[5-(4-METHYLPHENYL)-2H-1,2,3,4-TETRAZOL-2-YL]ETHAN-1-ONE](/img/structure/B4297711.png)
![ETHYL 5-({3-[(3-NITROPHENYL)CARBAMOYL]BENZENESULFONAMIDO}METHYL)FURAN-2-CARBOXYLATE](/img/structure/B4297716.png)

![N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3-[(3-nitrophenyl)sulfamoyl]benzamide](/img/structure/B4297730.png)
![N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3-[(4-phenylpiperazin-1-yl)sulfonyl]benzamide](/img/structure/B4297735.png)

![5-(FURAN-2-YL)-3-PHENYL-2-[(1E)-1-(PHENYLIMINO)ETHYL]CYCLOHEXA-1,5-DIEN-1-OL](/img/structure/B4297750.png)
![8-chloro-3-nitro-1-phenoxydibenzo[b,f][1,4]oxazepin-11(10H)-one](/img/structure/B4297758.png)
![5-BENZYL-3-(3,5-DICHLORO-2-HYDROXYPHENYL)-1-(2-METHYLPROPYL)-4,6-DIOXO-OCTAHYDROPYRROLO[3,4-C]PYRROLE-1-CARBOXYLIC ACID](/img/structure/B4297771.png)
![2-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carbonitrile](/img/structure/B4297782.png)
![3,5-DICHLORO-2-[4-({[(2-FLUOROPHENOXY)SULFONYL]AMINO}CARBONYL)PIPERAZIN-1-YL]PYRIDIN-1-IUM-1-OLATE](/img/structure/B4297784.png)
![1-[(2,4-DIFLUOROPHENOXY)SULFONYL]-3-(5-METHYL-1,2-OXAZOL-3-YL)UREA](/img/structure/B4297798.png)
![3-(3,5-dichloro-2-hydroxyphenyl)-5-(4-iodophenyl)-1-isobutyl-4,6-dioxooctahydropyrrolo[3,4-c]pyrrole-1-carboxylic acid](/img/structure/B4297811.png)
![5-(3-chlorophenyl)-3-(3,5-dichloro-2-hydroxyphenyl)-1-(2-methylpropyl)-4,6-dioxooctahydropyrrolo[3,4-c]pyrrole-1-carboxylic acid](/img/structure/B4297812.png)
